molecular formula C23H27FN2O3S B2381921 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-19-2

7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2381921
CAS No.: 892785-19-2
M. Wt: 430.54
InChI Key: YZZLYIMOJNEBQI-UHFFFAOYSA-N
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Description

7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as diethylamino, fluoro, propyl, and m-tolylsulfonyl. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Functional Groups: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine. The fluoro group can be added via electrophilic fluorination using reagents like Selectfluor. The propyl group can be introduced through alkylation using propyl halides. The m-tolylsulfonyl group can be added through sulfonylation using m-toluenesulfonyl chloride.

    Final Assembly: The final compound is obtained by coupling the functionalized quinoline core with the appropriate reagents under suitable reaction conditions, such as heating and the use of catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and fluoro positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with Receptors: The compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their functional groups and biological activities.

    Fluoroquinolones: Antibiotics such as ciprofloxacin and levofloxacin contain a fluoroquinolone core and are used to treat bacterial infections.

    Sulfonylquinolines: Compounds like sulfasalazine, which is used to treat inflammatory diseases, contain a sulfonyl group attached to a quinoline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3S/c1-5-11-26-15-22(30(28,29)17-10-8-9-16(4)12-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-10,12-15H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZLYIMOJNEBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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